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Lifirafenib Clinical Pharmacokinetic Study Design

Table 1: Key Design Parameters from Phase I Clinical Trials

Parameter Description

Study Type First-in-human, Phase I, open-label, dose-escalation/dose-expansion [1] [2]

Primary Objectives
(Escalation)

Assess safety, tolerability, determine Maximum Tolerated Dose (MTD) and

Recommended Phase 2 Dose (RP2D) [1].

Primary Objectives
(Expansion)

Investigator-assessed Objective Response Rate (ORR) in patients with

preselected mutations [1].

Subject Population Adult patients with histologically/cytologically confirmed advanced/metastatic

solid tumors harboring BRAF, KRAS, or NRAS mutations [1] [2].

Dosing Regimen
(Escalation)

Successive cohorts evaluated doses from 5 mg to 60 mg once daily in 21-day

cycles. An alternative 50 mg once daily on a "week on/off" schedule was also
tested [1].

Dosing Regimen
(Expansion)

30 mg once daily (the established RP2D) in 21-day cycles [1].
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Parameter Description

Maximum Tolerated
Dose (MTD)

40 mg once daily [1] [2].

Bioanalytical
Method

Validated HPLC-MS/MS for quantification of lifirafenib in human plasma and
urine [3].

Key
Pharmacokinetic
Findings

The established HPLC-MS/MS method was successfully applied to a clinical
PK study in Chinese subjects. Specific PK parameters (AUC, Cmax, Tmax,

etc.) from this application require reference to the primary publication [3].

Table 2: Safety and Efficacy Profile (Phase I Study)

Category Findings

Most Common
Grade ≥3 Adverse
Events

Hypertension (17.6%), Fatigue (9.9%) [1].

Dose-Limiting
Toxicities (DLTs)

Reversible thrombocytopenia and non-hematologic toxicity [1].

Confirmed
Objective
Responses

Observed in BRAF V600E/K melanoma (n=5), BRAF V600E thyroid cancer/PTC
(n=2), BRAF V600E low-grade serous ovarian cancer (LGSOC) (n=1), KRAS-
mutated endometrial cancer (n=1), and KRAS codon 12-mutated NSCLC (n=1)
[1] [2].

Detailed Bioanalytical Protocol for Lifirafenib
Quantification

This protocol is adapted from the validated HPLC-MS/MS method for determining lifirafenib

concentrations in human plasma and urine [3].

1. Sample Preparation (Plasma)
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Precipitation: Mix 50 µL of plasma with 10 µL of internal standard (IS, BGB-1006) working solution

and 150 µL of acetonitrile.
Vortex and Centrifuge: Vortex the mixture for 1 minute and centrifuge at 14,000 rpm for 10 minutes

at 4°C.
Injection: Transfer the clear supernatant to an autosampler vial for analysis.

2. Instrumentation and Chromatographic Conditions

HPLC System: Agilent 1290 series.
Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 3.5 µm).

Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient Program: | Time (min) | Flow Rate (mL/min) | %A | %B | |---|---|---|---| | 0.0 | 0.4 | 70 | 30 | |
1.0 | 0.4 | 70 | 30 | | 1.5 | 0.4 | 5 | 95 | | 3.0 | 0.4 | 5 | 95 | | 3.1 | 0.4 | 70 | 30 | | 4.5 | 0.4 | 70 | 30 |

Column Temperature: 40°C.
Injection Volume: 2 µL.

3. Mass Spectrometric Detection

MS System: API 4000 triple quadrupole mass spectrometer with electrospray ionization (ESI) in
positive ion mode.

Ion Source Parameters: Temperature: 500°C; Ionspray Voltage: 5500 V.
Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:
Lifirafenib: m/z 523.2 → 389.2
Internal Standard (BGB-1006): m/z 497.2 → 112.1

4. Method Validation Highlights

Linearity: The method was linear over the concentration range of 2–2000 ng/mL for plasma.

Precision and Accuracy: Intra-day and inter-day precision (RSD) were <9.8%, and accuracy ranged
from 96.8% to 105.0%.

Specificity: No significant interference from endogenous plasma components was observed.
Recovery and Matrix Effect: Mean recovery was >85%, and the matrix effect was negligible.

Research Context and Combination Therapy

Ongoing Clinical Development
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A Phase 1b study (NCT03905148) is investigating lifirafenib in combination with the MEK inhibitor

mirdametinib (PD-0325901) in patients with advanced solid tumors harboring MAPK pathway
aberrations [4] [5] [6].

As of April 2023, this combination has shown a favorable safety profile and promising antitumor
activity in patients with various KRAS, NRAS, and BRAF mutations, particularly in low-grade serous
ovarian cancer (LGSOC) [4].

Mechanism of Action The following diagram illustrates the targeted pathway of lifirafenib and its

combination with mirdametinib.
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This integrated approach provides a comprehensive reference for the design, analysis, and interpretation of

clinical pharmacokinetic studies for lifirafenib. The successful application of the HPLC-MS/MS method
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confirms its suitability for supporting clinical trials of lifirafenib.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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